DAT Engagement Superiority Over Selective Norepinephrine Reuptake Inhibitors: 240-Fold More Potent Than Reboxetine in Identical Assay Conditions
Compound 24 (CAS 898423-87-5) demonstrates a dopamine transporter (DAT) Ki of 21.9 nM when assessed in human DAT-expressing HEK293F cells using the standardized Mayo Foundation uptake inhibition protocol [1]. In the identical assay panel from US Patent 9,944,618, the clinical selective norepinephrine reuptake inhibitor reboxetine (Compound ID No. 178) exhibits a DAT Ki of 5,260 nM, while the tricyclic antidepressant desipramine (Compound ID No. 174) shows a DAT Ki of 4,570 nM [2][3]. The quantified DAT potency advantage of Compound 24 over reboxetine is approximately 240-fold, and over desipramine approximately 209-fold. This degree of DAT engagement is functionally meaningful—Compound 24's DAT Ki of 21.9 nM is within the range associated with pharmacologically relevant dopamine transporter occupancy, whereas reboxetine and desipramine are essentially DAT-sparing at therapeutic concentrations.
| Evidence Dimension | Dopamine transporter (DAT) inhibition potency (Ki) |
|---|---|
| Target Compound Data | DAT Ki = 21.9 nM |
| Comparator Or Baseline | Reboxetine DAT Ki = 5,260 nM; Desipramine DAT Ki = 4,570 nM |
| Quantified Difference | ~240-fold more potent vs. reboxetine; ~209-fold more potent vs. desipramine |
| Conditions | Human DAT expressed in HEK293F cells; [3H]-dopamine uptake inhibition assay; identical protocol across all compounds (Mayo Foundation US Patent 9,944,618, Assay ID 1, Entry ID 3017) |
Why This Matters
For research programs requiring concurrent norepinephrine and dopamine transporter engagement (e.g., ADHD, anhedonic depression, or psychostimulant abuse models), Compound 24 provides a single-agent tool with quantified DAT activity, eliminating the need for dual-compound dosing strategies and their attendant pharmacokinetic confounds.
- [1] BindingDB Entry BDBM388490. US9944618, Compound ID No. 24. DAT Ki = 21.9 nM. Assay: human DAT (HEK293F) cells. Deposited by Mayo Foundation. View Source
- [2] BindingDB Entry BDBM388642. US9944618, Compound ID No. 178 (Reboxetine). DAT Ki = 5,260 nM. Assay: human DAT (HEK293F) cells. Deposited by Mayo Foundation. View Source
- [3] BindingDB Entry BDBM35229. US9944618, Compound ID No. 174 (Desipramine). DAT Ki = 4,570 nM. Assay: human DAT (HEK293F) cells. Deposited by Mayo Foundation. View Source
